molecular formula C10H13FO2 B1411998 [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol CAS No. 1598137-25-7

[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol

Cat. No.: B1411998
CAS No.: 1598137-25-7
M. Wt: 184.21 g/mol
InChI Key: KABFBKOWGKKQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol is an organic compound characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a phenylmethanol moiety

Scientific Research Applications

Catalysis and Chemical Conversion

  • Methanol to Propylene Conversion : Methanol's role in producing propylene, a key petrochemical, highlights the significance of catalytic materials like SAPO-34 and ZSM-5. These catalysts facilitate the conversion, affecting the process design and efficiency in producing olefins while minimizing aromatics formation (Ali et al., 2019).

Environmental Applications

  • Hydrogen Production : Methanol serves as a precursor for hydrogen production, essential for fuel cell technologies. Research focuses on catalyst development and reactor technologies to enhance conversion efficiency and sustainability (García et al., 2021).

Biotechnology and Biomaterials

  • Methanotrophic Bacteria for Biopolymer Production : Methanotrophic bacteria, which use methane as a carbon source, can produce biopolymers like poly-3-hydroxybutyrate (PHB). These biopolymers offer environmentally friendly alternatives to petrochemical plastics, showcasing the potential of methanol and methane-utilizing organisms in sustainable material production (Kubaczyński et al., 2019).

Fuel and Energy

  • Methanol as an Alternative Fuel : Studies on methanol's application in internal combustion engines, either as a primary fuel or blended with gasoline, emphasize its potential to reduce emissions and improve engine efficiency. The research also explores the challenges of methanol use, such as its corrosivity and the need for engine modifications (Pandey, 2022).

Analytical and Industrial Applications

  • Methanol in HPLC : The utility of methanol in high-performance liquid chromatography (HPLC) for analyzing basic drugs demonstrates its critical role in pharmaceutical analysis. Methanol's properties facilitate effective separation and analysis of compounds, underscoring its importance in analytical chemistry (Flanagan et al., 2001).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Reduction: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenylmethanol derivatives.

Chemistry:

    Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological systems due to its unique structural features.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • [3-Fluoro-5-(methoxy)phenyl]methanol
  • [3-Fluoro-5-(ethoxy)phenyl]methanol
  • [3-Fluoro-5-(butoxy)phenyl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring. While [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol has a propan-2-yloxy group, the similar compounds have methoxy, ethoxy, or butoxy groups.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and boiling points.
  • Applications: The unique combination of the fluorine atom and the propan-2-yloxy group in this compound may confer specific advantages in certain applications, such as enhanced binding affinity in biological systems or improved material properties.

Properties

IUPAC Name

(3-fluoro-5-propan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFBKOWGKKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.